1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone
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Description
1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C25H24FNO3S and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Cycloaddition
The compound is utilized in the synthesis of valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones. These are achieved through an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, facilitated by the combination of chiral primary amine and o-fluorobenzoic acid. This method is particularly noteworthy for its high diastereo- and enantioselectivity, offering a concise route to these complex structures (Liu et al., 2013).
Crystal Structure Analysis
Another study focused on the synthesis and crystal structure analysis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, demonstrating the intricate crystal structure and the geometric arrangements around the sulfonyl and piperidinyl groups. Such detailed structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in various research domains (Girish et al., 2008).
Biological Activity Screening
Compounds featuring the sulfonyl hydrazone scaffold and piperidine rings play a significant role in medicinal chemistry. A study highlighted the synthesis of novel sulfonyl hydrazone compounds with piperidine derivatives, investigating their antioxidant capacity and anticholinesterase activity. This underscores the potential therapeutic applications of these compounds, especially in the context of oxidative stress and neurodegenerative diseases (Karaman et al., 2016).
Material Science Applications
The chemical structure of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone and related compounds finds applications in the synthesis of materials for fuel-cell applications. A study on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups synthesized using Bis(4-fluorophenyl)sulfone showcases the utility in developing materials with high proton conductivity, suggesting its use in fuel-cell membranes (Bae et al., 2009).
Antimicrobial Research
Additionally, certain derivatives are being explored for their antimycobacterial properties, with a specific focus on combating Mycobacterium tuberculosis. The atom economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against tuberculosis, exemplifies the potential of these compounds in addressing critical public health challenges (Kumar et al., 2008).
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO3S/c26-21-11-13-22(14-12-21)31(29,30)23-15-17-27(18-16-23)25(28)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23-24H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHWPDHNHAATNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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